3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluorobenzohydrazide with a suitable nitrile oxide precursor under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. For example, as a tyrosinase inhibitor, the compound interacts with the enzyme’s active site, preventing the oxidation of substrates such as L-tyrosine . In medicinal applications, the compound may target specific molecular pathways involved in disease progression, such as the inhibition of epidermal growth factor receptor (EGFR) in cancer cells .
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1,2,4-oxadiazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the fluorine substituent, which may influence its electronic properties and interactions with biological targets.
3-(3-Chloro-4-fluorophenyl)-1,3,4-oxadiazole: Contains a different oxadiazole ring structure, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-3-5(1-2-7(6)10)8-11-4-13-12-8/h1-4H |
InChI Key |
MBGJSTSKTKXNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)Cl)F |
Origin of Product |
United States |
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